3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt
Description
Chemical Identity:
The compound, often abbreviated as SRT1460 (CAS: 925432-73-1), is a trifluoroacetic acid (TFA) salt of a benzamide derivative. Its molecular formula is C₂₆H₂₉N₅O₄S, with a molecular weight of 507.62 g/mol . Structurally, it features:
- A 3,4,5-trimethoxybenzamide core.
- A piperazine-methyl-substituted imidazo[2,1-b]thiazole moiety.
- A phenyl group bridging the two heterocyclic systems.
Pharmacological Role:
SRT1460 is a potent and selective SIRT1 agonist with an EC₁.₅ value of 2.9 µM. It exhibits >100-fold selectivity over SIRT2 and SIRT3, outperforming natural activators like resveratrol . Its primary mechanism involves enhancing mitochondrial biogenesis via SIRT1-mediated deacetylation of PGC-1α, a master regulator of mitochondrial function .
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid;3,4,5-trimethoxy-N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S.C2HF3O2/c1-33-22-12-17(13-23(34-2)24(22)35-3)25(32)28-20-7-5-4-6-19(20)21-15-31-18(16-36-26(31)29-21)14-30-10-8-27-9-11-30;3-2(4,5)1(6)7/h4-7,12-13,15-16,27H,8-11,14H2,1-3H3,(H,28,32);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPPCCCVOPNQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C3=CN4C(=CSC4=N3)CN5CCNCC5.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide TFA salt (CAS No. 925432-73-1) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C26H29N5O4S |
| Molecular Weight | 507.60 g/mol |
| Purity | 95%+ |
| Storage Conditions | Inert atmosphere, 2-8°C |
The compound exhibits biological activity primarily through its interaction with various molecular targets. Notably, it has been identified as a SIRT1 activator , which plays a crucial role in cellular processes such as DNA repair and metabolism. SIRT1 activation has implications for age-related diseases, including diabetes and neurodegenerative disorders .
SIRT1 Activation
Research indicates that compounds similar to 3,4,5-trimethoxybenzamide can enhance SIRT1 activity via an allosteric mechanism. This activation leads to increased deacetylation of target proteins, influencing cellular stress responses and metabolic pathways .
Pharmacological Effects
The biological activities of this compound have been evaluated in various studies:
- Anti-inflammatory Activity : A series of thiazolyl derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that modifications in the thiazole structure could enhance the anti-inflammatory effects .
- Neuroprotective Effects : By modulating SIRT1 activity, the compound may confer neuroprotective benefits. Studies have shown that SIRT1 overexpression can protect against neurodegeneration and promote neuronal health .
- Anticancer Potential : The compound's ability to activate SIRT1 suggests potential anticancer properties. SIRT1 is known to play a role in regulating cell survival and apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of compounds similar to 3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide in preclinical models:
- Study on Neurodegeneration : In a murine model of Alzheimer's disease, activation of SIRT1 by similar compounds resulted in improved cognitive function and reduced amyloid plaque accumulation .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines by promoting apoptosis through SIRT1-mediated pathways .
Scientific Research Applications
The compound 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt (CAS No. 925432-73-1) is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C26H29N5O4S
- Molecular Weight : 507.60 g/mol
- CAS Number : 925432-73-1
This compound features a complex structure that includes a piperazine moiety and an imidazo-thiazole unit, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide exhibit significant anticancer properties. The imidazo-thiazole framework is known for its ability to inhibit various cancer cell lines by inducing apoptosis and preventing cell proliferation.
Case Study: In Vitro Analysis
A study demonstrated that derivatives of this compound showed promising results against breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death. This suggests potential for development as an anticancer agent.
Neuropharmacological Effects
The piperazine component of the compound is associated with neuroactive properties. Research has shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study: Behavioral Studies
In animal models, administration of similar piperazine-based compounds resulted in altered anxiety and depression-like behaviors, indicating their potential as anxiolytic or antidepressant agents.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar thiazole and imidazole rings have been documented to possess antibacterial and antifungal properties.
Case Study: Antibacterial Testing
Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition zones, suggesting that this compound could be further explored as a lead for antibiotic development.
Apoptosis Induction
The anticancer effects are primarily attributed to the compound's ability to activate intrinsic apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Neurotransmitter Modulation
The interaction with serotonin receptors may lead to enhanced mood regulation and reduced anxiety symptoms. This modulation is critical in developing therapeutic agents for mental health disorders.
Antimicrobial Action
The antimicrobial effects are likely due to the disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis, common mechanisms employed by thiazole-containing compounds.
Data Summary Table
| Application | Mechanism | Model/Study Type | Key Findings |
|---|---|---|---|
| Anticancer | Apoptosis induction | In vitro (MCF-7 cells) | Induction of caspase pathways |
| Neuropharmacology | Neurotransmitter modulation | Animal behavioral studies | Altered anxiety/depression-like behaviors |
| Antimicrobial | Cell wall synthesis disruption | Bacterial cultures | Significant inhibition of S. aureus and E. coli |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Their Key Features
Table 1: Structural and Pharmacological Comparison
Mechanistic and Functional Differences
SIRT1 Activation and Selectivity :
- SRT1460 and SRT1720 share a common imidazo[2,1-b]thiazole-piperazine scaffold but differ in their aromatic headgroups. The trimethoxybenzamide in SRT1460 enhances selectivity over SIRT2/SIRT3 compared to SRT1720’s quinoxaline group, which may interact with off-target sirtuins .
- SRT2104 replaces the imidazo[2,1-b]thiazole with a thiazole ring and introduces a morpholine group, improving blood-brain barrier penetration for neurological applications .
Mitochondrial Effects :
- Both SRT1460 and SRT1720 induce mitochondrial biogenesis via SIRT1-PGC-1α deacetylation. However, SRT1720’s effects are AMPK-independent, while SRT1460’s mechanism remains under investigation .
Controversies in Direct SIRT1 Activation :
- SRT1720’s direct activation of SIRT1 is debated due to assay artifacts with non-physiological substrates (e.g., Fluor de Lys) . Similar concerns may apply to SRT1460, necessitating caution in interpreting in vitro data.
Solubility and Formulation :
Preparation Methods
Formation of 6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic Acid Ethyl Ester (13)
Ethyl 2-aminothiazole-4-carboxylate (11 ) (2.1 g, 12 mmol) and 2-bromo-2-nitroacetophenone (12 ) (3.0 g, 12 mmol) are refluxed in methyl ethyl ketone (25 mL) for 18 hours. After cooling, filtration, and vacuum concentration, 13 is obtained as a yellow solid in 79% yield (3.10 g). Characterization by NMR confirms the imidazo[2,1-b]thiazole core formation, with distinct signals at δ 8.15 (s, 1H, thiazole-H) and δ 1.39 (t, 3H, ethyl ester -CH).
Table 1: Reaction Conditions for Intermediate 13
| Reactant | Reagent/Solvent | Conditions | Yield |
|---|---|---|---|
| 11 + 12 | Methyl ethyl ketone | Reflux, 18 h | 79% |
Reduction to [6-(2-Nitrophenyl)imidazo[2,1-b]thiazol-3-yl]methanol (14)
Intermediate 13 (14.50 g, 46 mmol) is hydrolyzed in THF/HO (1:1, 200 mL) with NaOH (7.3 g) at room temperature for 18 hours. Acidification with 6 N HCl precipitates the carboxylic acid, which is reduced using NaBH (0.97 g) in THF to yield 14 (5.20 g, 74%). Key NMR signals include δ 4.65 (s, 2H, -CHOH) and δ 8.10 (d, 1H, aromatic-H).
Piperazine Coupling: 4-[6-(2-Aminophenyl)imidazo[2,1-b]thiazol-3-ylmethyl]piperazine-1-carboxylic Acid Tert-Butyl Ester (15)
Mesylation of 14 (1.0 g, 3.6 mmol) with methanesulfonyl chloride (0.28 mL) in CHCl/EtN generates a mesylate intermediate, which reacts with Boc-piperazine (680 mg) in acetonitrile to form 15 (0.90 g, 60%). Deprotection of the nitro group using sodium hydrosulfide affords the amine, confirmed by MS ().
Final Benzamide Coupling
Synthesis of 3,4,5-Trimethoxy-N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide (1)
Intermediate 15 (300 mg, 0.73 mmol) reacts with 3,4,5-trimethoxybenzoyl chloride (167 mg) in pyridine under microwave irradiation (160°C, 10 min). Chromatographic purification (CHCl/MeOH) yields the free base. NMR shows aromatic protons at δ 7.78–6.89 (m, 7H) and piperazine signals at δ 3.72 (br s, 4H).
Table 2: Characterization Data for Compound 1
| Technique | Key Signals |
|---|---|
| NMR | δ 8.15 (s, 1H), δ 6.89–7.78 (m, 7H), δ 3.72 (br s, 4H), δ 3.82 (s, 9H, OCH) |
| MS |
Trifluoroacetate Salt Formation
The free base is dissolved in anhydrous dichloromethane and treated with trifluoroacetic acid (1.5 equiv.) at 0°C. Stirring for 1 hour followed by solvent evaporation yields the TFA salt as a hygroscopic solid. Purity is confirmed by HPLC (>98%) and NMR (δ -75.2 ppm, CF).
Critical Analysis of Synthetic Challenges
-
Nitro Reduction Selectivity : Sodium hydrosulfide ensures selective reduction of the nitro group without affecting the imidazo[2,1-b]thiazole core.
-
Microwave-Assisted Amidation : Microwave irradiation accelerates the benzamide coupling, reducing side products compared to thermal heating.
-
Salt Stability : The TFA salt exhibits improved solubility in polar solvents (e.g., DMSO, HO) but requires storage at -20°C to prevent decomposition .
Q & A
Q. What are the key synthetic routes for 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide TFA salt, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including coupling steps under controlled conditions. Common methods use solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine to facilitate amide bond formation. For example, coupling imidazo[2,1-b]thiazole intermediates with substituted benzamides typically requires refluxing in DMF with K₂CO₃ as a base . Temperature control (e.g., 60–80°C) and inert atmospheres are critical to prevent side reactions. Yields are optimized by adjusting stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to amine) and reaction time (12–24 hours) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the imidazo[2,1-b]thiazole core and piperazine sidechain. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is typical for research-grade material). X-ray crystallography, as demonstrated in similar imidazo-thiazole derivatives, can resolve conformational ambiguities in the benzamide and piperazine moieties .
Q. How does the trifluoroacetic acid (TFA) salt form influence the compound’s physicochemical properties?
The TFA salt enhances aqueous solubility due to ionic interactions, which is critical for in vitro assays. However, it may alter crystallization behavior, as seen in related compounds where counterions affect crystal packing and stability . Purity of the free base versus salt form should be verified via elemental analysis or ion chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields for similar imidazo[2,1-b]thiazole derivatives?
Yield variations often stem from differences in solvent purity, catalyst activity, or intermediate stability. For example, DMF with residual water reduces coupling efficiency in amide formation. Systematic studies using Design of Experiments (DoE) can isolate critical factors (e.g., solvent dryness, reaction temperature) . Cross-referencing NMR data from multiple syntheses (e.g., comparing piperazine methylene proton shifts) helps identify side products like N-alkylation byproducts .
Q. What strategies are recommended for improving the compound’s stability during long-term storage?
Degradation pathways include hydrolysis of the methoxy groups or oxidation of the piperazine ring. Stability studies under accelerated conditions (40°C/75% relative humidity) suggest lyophilization and storage in amber vials under argon. Adding antioxidants (e.g., BHT) or using deuterated solvents for NMR samples can mitigate oxidation .
Q. How can the compound’s binding affinity to biological targets be systematically evaluated?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are preferred for quantifying interactions with enzymes or receptors. For example, imidazo-thiazole analogs have been screened against kinases using fluorescence polarization assays. Dose-response curves (IC₅₀ values) should be validated with orthogonal methods like Western blotting to confirm target engagement .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?
Molecular dynamics simulations (e.g., using AMBER or GROMACS) model membrane permeability, while QSAR models predict metabolic stability. The piperazine moiety’s basicity (pKa ~8.5) suggests moderate blood-brain barrier penetration, which can be verified using PAMPA assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
